非布索坦酰基葡糖醛酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
非布索坦酰基葡萄糖醛酸酯是非布索坦的代谢产物,非布索坦是一种非嘌呤选择性黄嘌呤氧化酶抑制剂。 非布索坦主要用于治疗痛风患者的慢性高尿酸血症 . 酰基葡萄糖醛酸酯形式是通过非布索坦与葡萄糖醛酸的结合产生的,该过程由尿苷二磷酸葡萄糖醛酸转移酶催化 .
科学研究应用
非布索坦酰基葡萄糖醛酸酯在科学研究中有几种应用:
化学: 用作模型化合物来研究葡萄糖醛酸化过程和酰基葡萄糖醛酸酯的稳定性。
生物学: 研究其在药物代谢中的作用以及与生物大分子潜在的相互作用。
医学: 探索其药代动力学性质以及在药物相互作用中的潜在影响。
作用机制
非布索坦酰基葡萄糖醛酸酯的主要作用机制涉及其形成以及随后从体内清除。 与葡萄糖醛酸的结合增强了非布索坦的溶解度,使其能够通过肾脏排泄 . 酰基葡萄糖醛酸酯形式也可以通过转酰基反应与生物大分子相互作用,这可能会影响非布索坦的药代动力学和药效学 .
类似化合物:
别嘌呤醇酰基葡萄糖醛酸酯: 另一种黄嘌呤氧化酶抑制剂代谢物。
双氯芬酸酰基葡萄糖醛酸酯: 一种非甾体抗炎药代谢物。
布洛芬酰基葡萄糖醛酸酯: 一种常见的止痛药和抗炎药代谢物.
独特性: 非布索坦酰基葡萄糖醛酸酯因其对黄嘌呤氧化酶的选择性抑制作用及其非嘌呤结构而独一无二。 与别嘌呤醇等嘌呤类似物不同,非布索坦及其代谢物不会干扰嘌呤代谢,从而降低某些副作用的风险 .
生化分析
Biochemical Properties
Febuxostat Acyl Glucuronide interacts with the enzyme xanthine oxidase (XO), inhibiting its activity . This interaction is crucial in the biochemical reaction that reduces the production of uric acid .
Cellular Effects
The effects of Febuxostat Acyl Glucuronide on cells are primarily related to its role in reducing uric acid production . By inhibiting XO, it influences cellular metabolism, particularly purine metabolism .
Molecular Mechanism
The molecular mechanism of Febuxostat Acyl Glucuronide involves the inhibition of XO . This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, thereby reducing uric acid levels .
Temporal Effects in Laboratory Settings
The effects of Febuxostat Acyl Glucuronide over time in laboratory settings are related to its role in reducing uric acid levels
Metabolic Pathways
Febuxostat Acyl Glucuronide is involved in the metabolic pathway of purine metabolism . It interacts with the enzyme XO, a key enzyme in this pathway .
Transport and Distribution
Febuxostat Acyl Glucuronide is likely distributed within cells and tissues via standard metabolic processes
准备方法
合成路线和反应条件: 非布索坦酰基葡萄糖醛酸酯的合成涉及非布索坦与葡萄糖醛酸的酶促结合。 该反应通常由尿苷二磷酸葡萄糖醛酸转移酶催化,例如UGT1A1、UGT1A3、UGT1A9和UGT2B7 . 反应条件通常包括生理pH和温度下的水性环境,以促进酶活性。
工业生产方法: 非布索坦酰基葡萄糖醛酸酯的工业生产遵循类似的酶促过程,但规模更大。该过程涉及使用生物反应器来维持酶活性的最佳条件,确保非布索坦有效转化为其酰基葡萄糖醛酸酯形式。 然后使用色谱技术对产物进行纯化,以达到所需的纯度和浓度 .
化学反应分析
反应类型: 非布索坦酰基葡萄糖醛酸酯主要经历水解和转酰基反应。 水解会导致葡萄糖醛酸结合物分解,释放母体化合物非布索坦和葡萄糖醛酸 .
常见试剂和条件:
水解: 通常发生在水性环境中,通常由β-葡萄糖醛酸酶等酶催化。
主要产物:
水解: 产生非布索坦和葡萄糖醛酸。
转酰基: 导致形成酰化大分子和游离葡萄糖醛酸.
相似化合物的比较
Allopurinol Acyl Glucuronide: Another xanthine oxidase inhibitor metabolite.
Diclofenac Acyl Glucuronide: A nonsteroidal anti-inflammatory drug metabolite.
Ibuprofen Acyl Glucuronide: A common analgesic and anti-inflammatory drug metabolite.
Uniqueness: Febuxostat Acyl Glucuronide is unique due to its selective inhibition of xanthine oxidase and its non-purine structure. Unlike purine analogs such as Allopurinol, Febuxostat and its metabolites do not interfere with purine metabolism, reducing the risk of certain side effects .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O9S/c1-9(2)8-31-13-5-4-11(6-12(13)7-23)19-24-10(3)18(34-19)21(30)33-22-16(27)14(25)15(26)17(32-22)20(28)29/h4-6,9,14-17,22,25-27H,8H2,1-3H3,(H,28,29)/t14-,15-,16+,17-,22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXRMGPMLDOOKN-FVMGUFKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747779 |
Source
|
Record name | 1-O-{2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl}-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351692-92-6 |
Source
|
Record name | 1-O-{2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl}-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of Febuxostat acyl glucuronide in the metabolism of Febuxostat?
A1: Febuxostat acyl glucuronide is a major metabolite of Febuxostat, a drug used to treat gout. Research indicates that after a single oral dose of radiolabeled Febuxostat, Febuxostat acyl glucuronide constitutes a significant portion of the administered dose found in excreta. [] This suggests that glucuronidation, a common metabolic pathway in the liver, plays a key role in the elimination of Febuxostat from the body. [] Understanding the metabolic fate of Febuxostat helps researchers assess its pharmacokinetic profile and potential drug interactions.
Q2: How does the metabolic profile of Febuxostat in plasma differ from that observed in excreta?
A2: While Febuxostat acyl glucuronide represents a major metabolite in excreta, plasma analysis at 4 hours post-dose reveals that unchanged Febuxostat still accounts for the majority of the drug present. [] This suggests that while glucuronidation contributes significantly to overall Febuxostat elimination, the parent drug itself remains the predominant form circulating in the bloodstream within the initial hours after administration. This information is crucial for understanding the active drug form reaching target tissues and its potential for pharmacological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。